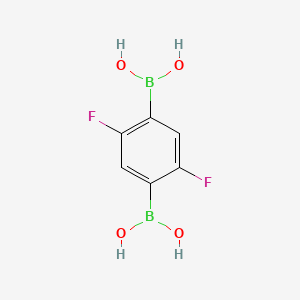

(2,5-Difluoro-1,4-phenylene)diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-borono-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6B2F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOLBHLZNAGMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)B(O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6B2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681910 | |

| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-83-4 | |

| Record name | B,B′-(2,5-Difluoro-1,4-phenylene)bis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,5-Difluoro-1,4-phenylene)diboronic acid CAS number

An In-depth Technical Guide on (2,5-Difluoro-1,4-phenylene)diboronic Acid

CAS Number: 1256358-83-4[1][2][3][4][5]

This document provides a comprehensive technical overview of this compound, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to pale yellow solid organic compound.[1] It is soluble in organic solvents like dimethyl sulfoxide and ammonia and exhibits good stability, not being easily oxidized by air.[1]

| Property | Value | Source |

| CAS Number | 1256358-83-4 | [2][1][3][4][5] |

| Molecular Formula | C₆H₆B₂F₂O₄ | [2][3] |

| Molecular Weight | 201.73 g/mol | [2][3][5] |

| Purity | ≥96% | [2][3] |

| Topological Polar Surface Area | 80.9 Ų | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis

A general method for the preparation of this compound involves the reaction of a corresponding difluorophenylene precursor with a borate ester in the presence of a base catalyst.[1]

References

An In-depth Technical Guide to (2,5-Difluoro-1,4-phenylene)diboronic acid

Abstract

(2,5-Difluoro-1,4-phenylene)diboronic acid is a pivotal bifunctional organoboron compound with significant applications in organic synthesis, materials science, and medicinal chemistry. Its molecular weight is 201.73 g/mol . The presence of two boronic acid moieties on a fluorinated phenyl ring makes it an invaluable building block for advanced molecular architectures. The fluorine substituents critically influence the electronic properties, metabolic stability, and binding interactions of the resulting compounds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and its role in the development of novel materials and therapeutics.

Core Properties and Data

This compound is typically a white to pale yellow solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ammonia. The compound exhibits good stability under standard conditions but is not readily oxidized by air.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 201.73 g/mol | |

| Molecular Formula | C₆H₆B₂F₂O₄ | |

| CAS Number | 1256358-83-4 | |

| Appearance | Off-white to yellow solid | |

| Boiling Point | 419.3 ± 55.0 °C (Predicted) | |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | |

| pKa | 7.01 ± 0.58 (Predicted) | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area (TPSA) | 80.92 Ų |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the formation of an organometallic intermediate from a dihalogenated precursor, followed by reaction with a borate ester and subsequent hydrolysis. The following protocol is based on established methods for analogous arylboronic acids, utilizing a Grignard-based approach.

Synthesis of this compound

This protocol describes the synthesis starting from 1,4-dibromo-2,5-difluorobenzene.

Materials:

-

1,4-Dibromo-2,5-difluorobenzene

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet and bubbler

-

Magnetic stirrer and heating mantle

-

Cannula

-

Standard laboratory glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried under a stream of nitrogen.

-

Magnesium turnings (2.2 equivalents) and a single crystal of iodine are added to the flask.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 1,4-dibromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction, which may require gentle heating.

-

Once the reaction begins (indicated by bubble formation and disappearance of the iodine color), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated at reflux for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, a solution of trimethyl borate (3.0 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

-

The prepared di-Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

-

Workup and Isolation:

-

The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).

-

The mixture is stirred for 30 minutes at room temperature.

-

The aqueous layer is separated and extracted with diethyl ether (3 times).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by column chromatography on silica gel.

-

(2,5-Difluoro-1,4-phenylene)diboronic acid chemical properties

An In-depth Technical Guide to (2,5-Difluoro-1,4-phenylene)diboronic Acid

Introduction

This compound is a bifunctional organoboron compound that serves as a crucial building block in modern organic synthesis and materials science. Its rigid phenylene core, substituted with two electron-withdrawing fluorine atoms and two versatile boronic acid groups, imparts unique electronic properties and reactivity. This makes it an indispensable reagent for creating complex organic molecules, advanced polymers, and functional materials.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to pale yellow or off-white solid.[1][2] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ammonia.[1] The compound exhibits good stability and is not easily oxidized by air.[1] For long-term storage, it should be kept in a dry, cool place under an inert atmosphere, typically between 2-8°C.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1256358-83-4 | [1][3] |

| Molecular Formula | C₆H₆B₂F₂O₄ | [1][3][4][5] |

| Molecular Weight | 201.73 g/mol | [1][3][4][5] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | >350 °C (>662 °F) | |

| Boiling Point | 419.3 ± 55.0 °C (Predicted) | [2] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.01 ± 0.58 (Predicted) | [2] |

| Purity | ≥96-97% | [3][5] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| IUPAC Name | (4-borono-2,5-difluorophenyl)boronic acid | [4] |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | [3][4] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| LogP | -2.6756 | [3] |

| SMILES | C1=C(C(=CC(=C1F)B(O)O)F)B(O)O | [3] |

| InChIKey | CSOLBHLZNAGMMP-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (H) are expected in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The boronic acid protons (B(OH)₂) will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[6] |

| ¹³C NMR | Aromatic carbons (C) are anticipated between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom directly bonded to the boron atom will likely show a broad signal and may be difficult to observe.[6] |

| ¹⁹F NMR | The fluorine nuclei provide a distinct signal that is useful for confirming the substitution pattern on the aromatic ring. |

| ¹¹B NMR | A signal around 25-30 ppm is characteristic of trigonal planar boron in boronic acids. |

| FT-IR (cm⁻¹) | Key vibrational bands include a broad O-H stretch from the boronic acid groups (~3300-3400 cm⁻¹), B-O stretching (~1330-1380 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹). |

Reactivity and Applications

The bifunctionality of this compound makes it a valuable cross-linking agent and a cornerstone for building complex molecular architectures.[7]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] It serves as a robust partner for coupling with aryl halides or triflates, enabling the efficient formation of new carbon-carbon bonds. This reaction is fundamental to synthesizing a wide range of fluorine-containing organic compounds.[1]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials Science

The ability of the two boronic acid groups to react with dihalides allows for the synthesis of extended π-conjugated systems.[7] These polymers are critical for developing organic electronic materials with tailored properties for use in:

-

Organic Light-Emitting Diodes (OLEDs)[7]

-

Organic Photovoltaics (OPVs)[7]

-

Organic Field-Effect Transistors (OFETs)[7]

Furthermore, its rigid structure makes it an ideal building block for creating porous crystalline materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.[7]

Caption: Applications derived from the diboronic acid building block.

Drug Discovery and Medicinal Chemistry

In drug development, incorporating fluorine atoms into a molecule can significantly enhance its metabolic stability and binding affinity to target proteins.[8] this compound is used to introduce the 2,5-difluorophenyl moiety into potential drug candidates.[8] This has been successfully applied in the synthesis of novel and potent enzyme inhibitors, such as those targeting Phosphodiesterase 5 (PDE5), an important enzyme in the cGMP signaling pathway.[8] Boronic acids themselves have gained interest as pharmacophores due to their unique ability to form reversible covalent bonds with proteins.[9][10]

Experimental Protocols

General Synthesis

A common method for preparing this compound involves the reaction of a 2,5-difluorophenylene precursor with a borate ester.[1]

Caption: A simplified schematic for the synthesis of the title compound.

Methodology:

-

Reactants: 2,5-difluorophenylene and dimethyl borate are used as starting materials.[1]

-

Catalyst: The reaction is conducted in the presence of a base catalyst.[1]

-

Conditions: The mixture is allowed to react at an appropriate temperature for a sufficient duration.[1]

-

Workup: The reaction is followed by a hydrolysis step to convert the borate ester to the final diboronic acid product.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final white to pale yellow solid.

Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for using the title compound in a Suzuki-Miyaura reaction.

Materials:

-

This compound (1.2 - 2.0 equivalents)

-

Aryl halide (or triflate) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, base, and palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress using TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[8]

Protocol: NMR Sample Preparation

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[6] The choice of solvent can affect the chemical shifts, especially for the labile boronic acid protons.[6]

-

Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[6]

-

Data Acquisition (¹H NMR): Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans and a longer relaxation delay are typically needed due to the low natural abundance of ¹³C.[6]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

Table 4: Hazard Information

| Hazard Type | GHS Statement | Precautionary Measures | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [11] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [11] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [11] |

General Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1]

-

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1]

-

Avoid contact with skin and eyes.[1] In case of accidental contact, rinse immediately with plenty of water and seek medical attention.[1][11]

Storage and Stability:

-

The product is chemically stable under standard ambient conditions.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Incompatible Materials: Avoid strong acids and strong bases.[11]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF).[11][12]

References

- 1. chembk.com [chembk.com]

- 2. 2,5-Difluoro-1,4-phenylenediboronic acid CAS#: 1256358-83-4 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H6B2F2O4 | CID 53216760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1256358-83-4 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.de [fishersci.de]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (2,5-Difluoro-1,4-phenylene)diboronic acid

For Researchers, Scientists, and Drug Development Professionals

(2,5-Difluoro-1,4-phenylene)diboronic acid is a key building block in modern medicinal chemistry and materials science. Its rigid, fluorinated phenylene core allows for the construction of complex molecular architectures with tailored electronic and conformational properties. This guide provides a detailed overview of the primary synthetic routes to this valuable compound, complete with experimental protocols, comparative data, and workflow diagrams.

Introduction

This compound is an important intermediate in organic synthesis, widely utilized in Suzuki-Miyaura cross-coupling reactions to create novel organic compounds containing a fluorinated phenyl moiety.[1] The presence of two boronic acid functionalities makes it an ideal cross-linking agent for the synthesis of conjugated polymers and covalent organic frameworks (COFs), which have applications in organic electronics.[2] The fluorine substituents can enhance the metabolic stability and binding affinity of drug candidates. This document outlines the two most prevalent and effective methods for the synthesis of this compound: Lithiation-Borylation and Palladium-Catalyzed Borylation (Miyaura Borylation).

Core Synthesis Methodologies

The synthesis of this compound predominantly starts from the commercially available 1,4-dibromo-2,5-difluorobenzene. The two main strategies involve the replacement of the bromine atoms with boronic acid groups.

Lithiation-Borylation Route

This classic organometallic approach involves a double lithium-halogen exchange on the starting material, followed by quenching the resulting dilithio species with a borate ester. Subsequent hydrolysis yields the desired diboronic acid. This method is often high-yielding but requires stringent anhydrous and inert conditions.

Palladium-Catalyzed Miyaura Borylation

This method utilizes a palladium catalyst to couple 1,4-dibromo-2,5-difluorobenzene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The reaction typically proceeds under milder conditions than the lithiation route and shows good functional group tolerance. The initial product is the bis(pinacol) ester, which can then be hydrolyzed to the diboronic acid.

Comparative Data of Synthesis Methods

| Parameter | Lithiation-Borylation | Palladium-Catalyzed Miyaura Borylation |

| Starting Material | 1,4-Dibromo-2,5-difluorobenzene | 1,4-Dibromo-2,5-difluorobenzene |

| Key Reagents | n-Butyllithium or t-Butyllithium, Trialkyl borate (e.g., Triisopropyl borate) | Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) |

| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous Dioxane or DMF |

| Temperature | -78 °C to room temperature | 80 - 110 °C |

| Reaction Time | 2 - 12 hours | 12 - 24 hours |

| Intermediate Product | Not isolated | (2,5-Difluoro-1,4-phenylene)bis(pinacolato)diborane |

| Work-up | Acidic aqueous work-up | Filtration, extraction, and purification of the pinacol ester |

| Advantages | High yields, readily available reagents | Milder conditions, good functional group tolerance, stable intermediate |

| Disadvantages | Requires cryogenic temperatures, strictly anhydrous/inert conditions | Catalyst cost and removal, requires subsequent hydrolysis step |

Experimental Protocols

Method 1: Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of arylboronic acids via organolithium intermediates.

Materials:

-

1,4-Dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer is charged with 1,4-dibromo-2,5-difluorobenzene (1.0 eq). The flask is evacuated and backfilled with nitrogen three times.

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.2 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (2.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ether/hexane mixture.

Method 2: Palladium-Catalyzed Miyaura Borylation

This protocol is based on standard Miyaura borylation conditions for aryl halides.

Materials:

-

1,4-Dibromo-2,5-difluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Toluene

-

Hexane

-

Deionized water

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer with heating plate

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A Schlenk flask is charged with 1,4-dibromo-2,5-difluorobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times.

-

Solvent Addition: Anhydrous, degassed 1,4-dioxane is added via syringe.

-

Reaction: The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

-

Work-up and Isolation of Pinacol Ester: Upon completion, the reaction mixture is cooled to room temperature, diluted with toluene, and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure. The crude residue, (2,5-Difluoro-1,4-phenylene)bis(pinacolato)diborane, is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) or recrystallization from hexane.

-

Hydrolysis to Diboronic Acid: The purified pinacol ester is dissolved in a suitable solvent (e.g., acetone or THF), and an aqueous acid solution (e.g., 2 M HCl) is added. The mixture is stirred vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The organic solvent is removed under reduced pressure, and the resulting aqueous slurry is filtered. The solid is washed with cold water and dried under vacuum to afford this compound.

Visualized Workflows

Caption: Lithiation-Borylation Synthesis Workflow.

Caption: Palladium-Catalyzed Miyaura Borylation Workflow.

Conclusion

The synthesis of this compound can be reliably achieved through either a lithiation-borylation sequence or a palladium-catalyzed Miyaura borylation. The choice of method will depend on the specific requirements of the researcher, including available equipment, scale, and tolerance to certain reaction conditions. The lithiation route offers a direct approach, while the palladium-catalyzed method provides a milder alternative with a stable, isolable intermediate. Both pathways provide access to this versatile building block, enabling further innovation in drug discovery and materials science.

References

In-Depth Technical Guide: (2,5-Difluoro-1,4-phenylene)diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,5-Difluoro-1,4-phenylene)diboronic acid, with a focus on its solubility characteristics and applications in organic synthesis. Due to the limited availability of direct quantitative solubility data in published literature, this guide presents qualitative information for the target compound and quantitative data for structurally related phenylboronic acids to offer valuable comparative insights. Furthermore, it details a standard experimental protocol for determining the solubility of boronic acids and illustrates a key synthetic pathway where this compound is frequently utilized.

Solubility Data

Direct quantitative solubility data for this compound is not widely available in scientific literature. However, qualitative assessments indicate that it is a white to pale yellow solid soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ammonia.[1] The solubility of phenylboronic acids is generally influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.

To provide a comparative context, the following table summarizes the experimentally determined solubility of phenylboronic acid, a structurally related compound, in various organic solvents. This data can be used to estimate the expected solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents at 25°C

| Solvent | Temperature (°C) | Mole Fraction (x₁) | Solubility ( g/100g Solvent) |

| Chloroform | 25 | 0.045 | 5.2 |

| 3-Pentanone | 25 | 0.201 | 33.7 |

| Acetone | 25 | 0.235 | 41.2 |

| Dipropyl ether | 25 | 0.012 | 1.3 |

| Methylcyclohexane | 25 | 0.001 | 0.1 |

Data extrapolated from published studies on phenylboronic acid and should be considered as a reference.[2]

Experimental Protocols

Determination of Solubility: The Dynamic Method

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This technique involves the visual or instrumental observation of the dissolution of a solid in a solvent at a controlled heating rate.

Methodology:

-

Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into a jacketed glass vessel to prepare a sample of known composition.

-

Controlled Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) while ensuring vigorous stirring to maintain homogeneity.

-

Observation of Dissolution: Continuously monitor the sample for the disappearance of the solid phase. This can be done visually or with the aid of a turbidity sensor.

-

Record Equilibrium Temperature: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solid-liquid equilibrium temperature for that specific composition.

-

Repeat for Different Compositions: Repeat the process with varying mole fractions of the boronic acid to construct a solubility curve (temperature vs. composition).

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

General Experimental Workflow:

-

Reactant and Catalyst Setup: In a dry reaction vessel, combine the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄).

-

Solvent Addition: Add an appropriate solvent system, often a mixture of an organic solvent (e.g., dioxane, THF) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

-

Heating and Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required reaction time, monitoring the progress by techniques like TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove the base and other inorganic byproducts.

-

Purification: Purify the crude product using techniques such as column chromatography to isolate the desired biaryl compound.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organoboronic acid (R²-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

(2,5-Difluoro-1,4-phenylene)diboronic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (2,5-Difluoro-1,4-phenylene)diboronic Acid

For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to the success and reproducibility of their work. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Understanding its stability profile and adhering to appropriate storage conditions are critical for ensuring its efficacy and preventing the introduction of impurities into reaction mixtures. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and general knowledge of arylboronic acids.

Chemical Properties and Intrinsic Stability

This compound is a white to off-white solid. Like many boronic acids, it is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary modes of degradation for arylboronic acids include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be influenced by moisture and pH.[1]

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol (2,5-difluorophenol in this case).[1][2] This is a common issue with boronic acids, which are susceptible to oxidative damage, especially in physiological environments.[2]

-

Thermal Decomposition: At elevated temperatures, the compound can decompose.

The fluorine substituents on the phenyl ring influence the electronic properties of the molecule, which in turn can affect its stability.

Recommended Storage and Handling

To maintain the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8°C).[3] | To minimize thermal degradation and slow down decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][4][5] | To prevent oxidation. |

| Moisture | Keep in a dry place; Keep container tightly closed.[1][4] | The compound is hygroscopic; to prevent hydrolysis and boroxine formation.[1][4] |

| Light | Keep in a dark place; Avoid exposure to light.[1][5] | To prevent photolytic (light-induced) degradation. |

Factors Influencing Stability

Several environmental factors can influence the stability of this compound. The interplay of these factors can accelerate degradation.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

The following table outlines typical stress conditions for a forced degradation study.[1][6]

| Stress Condition | Methodology | Purpose |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[1] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[1] | To assess stability in basic conditions and identify base-catalyzed degradation products. |

| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).[1] | To identify potential oxidative degradation products.[7] |

| Thermal | Store the solid sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1 week).[1] | To evaluate the potential for thermal degradation in the solid state. |

| Photolytic | Expose a solid or solution sample to controlled light conditions (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV) as per ICH Q1B guidelines.[1] | To determine sensitivity to light and identify photodegradation products. |

Analytical Method for Stability Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity of arylboronic acids and their degradation products.[1]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5.0 µL

-

Detection: UV at 254 nm

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of approximately 0.1 mg/mL.[1]

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a stability assessment of this compound.

Conclusion

While this compound is a stable compound under the recommended storage conditions, it is susceptible to degradation from moisture, heat, light, and oxidizing agents. For professionals in research and drug development, a thorough understanding of these sensitivities is crucial for ensuring the quality of the reagent and the reliability of experimental outcomes. The most effective strategy for maintaining its integrity is strict adherence to storage protocols: refrigerated, dry, dark, and under an inert atmosphere. When quantitative stability data is required, a forced degradation study as outlined above can provide valuable insights into the degradation profile of the molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. 2,5-Difluoro-1,4-phenylenediboronic acid CAS#: 1256358-83-4 [m.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Application Data for (2,5-Difluoro-1,4-phenylene)diboronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the expected spectral characteristics of (2,5-Difluoro-1,4-phenylene)diboronic acid, alongside standardized experimental protocols for its analysis and a key synthetic application. Due to the limited availability of public domain experimental spectra for this specific compound, the presented data is based on established knowledge of analogous fluorinated phenylboronic acids.

Introduction

This compound is a bifunctional organoboron compound of significant interest in organic synthesis and materials science. Its structural features, particularly the presence of two boronic acid moieties and two fluorine atoms on the phenyl ring, make it a valuable building block. The fluorine substituents modulate the electronic properties and reactivity of the molecule, influencing its performance in cross-coupling reactions. This guide details the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound, provides generalized experimental protocols for acquiring such data, and illustrates its application in the Suzuki-Miyaura cross-coupling reaction.

Predicted Spectral Data

The following tables summarize the expected NMR and IR spectral data for this compound. These predictions are derived from the analysis of similar fluorinated and non-fluorinated phenylboronic acids.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | DMSO-d₆ | 8.0 - 8.5 | Singlet | Protons of the B(OH)₂ groups. The chemical shift can be broad and is sensitive to concentration and water content. |

| 7.3 - 7.6 | Triplet or Doublet of Doublets | Aromatic protons (CH). Coupling with adjacent fluorine atoms will lead to splitting. | ||

| ¹³C | DMSO-d₆ | 160 - 165 (d, ¹JCF) | Doublet | Carbon atoms directly bonded to fluorine. |

| 115 - 120 (d, ²JCF) | Doublet | Carbon atoms adjacent to the C-F bond. | ||

| ~130 | Broad or absent | Carbon atoms bonded to boron; often difficult to observe due to quadrupolar relaxation. | ||

| ¹¹B | Various | 25 - 30 | Broad Singlet | Indicative of a trigonal planar sp² hybridized boron atom in the boronic acid form. |

| ¹⁹F | Various | -110 to -140 | Singlet or Multiplet | The chemical shift is relative to a standard like CFCl₃. |

Table 2: Predicted IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (free) | ~3600 | Sharp, Weak | May be observed in dilute, non-polar solvents. |

| O-H Stretch (H-bonded) | 3200 - 3500 | Broad, Strong | Characteristic of intermolecular hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| B-O Asymmetric Stretch | 1330 - 1380 | Strong | A characteristic and strong absorption for boronic acids. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region. |

| C-F Stretch | 1100 - 1250 | Strong | |

| O-B-O Bend | 650 - 700 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of boronic acids. Instrument parameters should be optimized for the specific sample and spectrometer.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can form boroxines (cyclic anhydrides) upon dehydration, which can lead to complex spectra. Using a protic solvent like Methanol-d₄ or ensuring the presence of some water can help maintain the monomeric boronic acid form.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the relatively low natural abundance of ¹³C and potential quadrupolar broadening from the adjacent boron atom, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

A reference standard like BF₃·OEt₂ can be used.

-

Spectra are typically acquired with proton decoupling. The signals are often broad.

-

-

¹⁹F NMR Acquisition:

-

Use a probe capable of observing ¹⁹F.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A common external standard is CFCl₃.

-

3.2. FTIR Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

FTIR Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The spectrum is usually displayed in terms of transmittance or absorbance.

-

Visualization of a Key Application: Suzuki-Miyaura Cross-Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl compounds, which are important in drug discovery and materials science. The bifunctional nature of this molecule allows for the formation of polymeric structures.

4.1. Reaction Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

4.2. Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthesis of novel compounds for drug development follows a logical progression that can be visualized similarly. The creation of a new fluorinated biaryl, a potential drug candidate, is dependent on the successful execution of the preceding chemical reactions.

Caption: Logical Flow from Synthesis to Drug Candidate.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2,5-Difluoro-1,4-phenylene)diboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2,5-difluoro-1,4-phenylene)diboronic acid, a key building block for the synthesis of advanced fluorinated polymers and materials. The protocols focus on the synthesis of polyfluorene copolymers, a class of materials with significant applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Introduction

The incorporation of 2,5-difluoro-1,4-phenylene units into conjugated polymers can significantly influence their electronic properties, solubility, and stability. The Suzuki-Miyaura polycondensation is a powerful and versatile method for the synthesis of such polymers. This document outlines a microwave-assisted protocol that dramatically reduces reaction times compared to conventional heating methods.[1] The use of this compound allows for the creation of well-defined alternating copolymers with precise control over the polymer backbone structure.

Catalyst Systems and Performance Data

The choice of palladium catalyst and reaction conditions is critical for achieving high molecular weight polymers with low polydispersity. For the Suzuki polycondensation involving this compound, several palladium systems can be employed. Below is a summary of a recommended catalyst system and typical performance data for the synthesis of a polyfluorene copolymer.

| Catalyst System | Co-monomer | Method | Reaction Time | Molecular Weight (Mn) | Polydispersity Index (PDI) | Yield |

| Pd(PPh₃)₄ (immobilized on polystyrene) | 2,7-dibromo-9,9-dioctylfluorene | Microwave-assisted | 1.5 hours | Data not available | Data not available | High |

| Pd(PPh₃)₄ (homogeneous) | 2,7-dibromo-9,9-dioctylfluorene | Conventional Heating | 72 hours | >10,000 g/mol | ~2.0 - 3.0 | Moderate to High |

Note: The data presented is based on available literature.[1] Actual results may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Polycondensation of this compound and 2,7-dibromo-9,9-dioctylfluorene

This protocol describes the synthesis of a polyfluorene copolymer containing 33 mol% of 2,5-difluoro-1,4-phenylene units.

Materials:

-

This compound

-

2,7-dibromo-9,9-dioctylfluorene

-

Tetrakis(triphenylphosphine)palladium(0) immobilized on polystyrene (or homogeneous Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Nitrogen or Argon gas (high purity)

-

Microwave reactor vials (35 mL) with caps

-

Standard laboratory glassware for workup and purification

-

Methanol

-

Chloroform

Procedure:

-

Monomer Preparation: In a glovebox or under an inert atmosphere, add this compound (e.g., 0.33 mmol), 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.67 mmol), and the palladium catalyst (e.g., 1-2 mol% relative to the dibromo monomer) to a 35 mL microwave reactor vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (e.g., 15 mL) to the vial.

-

Base Addition: Add 2M aqueous Na₂CO₃ solution (e.g., 5 mL).

-

Degassing: Seal the vial and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Microwave Reaction: Place the sealed vial in the microwave reactor. Set the reaction temperature to 120-130 °C and the reaction time to 1.5 hours. The reaction is run under pressure.[1]

-

Workup: After the reaction is complete and the vial has cooled to room temperature, open the vial and pour the contents into a beaker containing vigorously stirring methanol (e.g., 200 mL) to precipitate the polymer.

-

Purification:

-

Filter the precipitated polymer using a Büchner funnel.

-

Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Redissolve the polymer in a minimal amount of chloroform.

-

Reprecipitate the polymer by adding the chloroform solution dropwise into vigorously stirring methanol.

-

Filter the purified polymer and dry under vacuum at 40-50 °C overnight.

-

Characterization:

The resulting polymer can be characterized by:

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and monomer incorporation ratio.

-

UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the copolymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Below are diagrams illustrating the key processes and relationships in the palladium-catalyzed cross-coupling of this compound.

Caption: Experimental workflow for the microwave-assisted Suzuki polycondensation.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using (2,5-Difluoro-1,4-phenylene)diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel conjugated polymers is a cornerstone of materials science and drug development, enabling advancements in organic electronics, biosensors, and therapeutic delivery systems. (2,5-Difluoro-1,4-phenylene)diboronic acid is a key building block for creating fluorinated poly(p-phenylene) (PPP) derivatives. The incorporation of fluorine atoms into the polymer backbone can significantly alter the material's electronic properties, solubility, and stability, making it a valuable monomer for tuning the characteristics of conjugated polymers for specific applications.

These application notes provide detailed protocols for the synthesis of conjugated polymers utilizing this compound via Suzuki-Miyaura polycondensation. The protocols cover reaction setup, polymerization conditions, and purification methods, along with expected quantitative data for the resulting polymers.

Key Applications

The introduction of 2,5-difluoro-1,4-phenylene units into a polymer backbone can lead to materials with stable blue light emission, a significant challenge in the development of full-color organic light-emitting diodes (OLEDs). The fluorine atoms help to stabilize the polymer's electronic energy levels, which can result in improved device stability and efficiency. The rigid and bifunctional nature of this monomer also makes it an excellent candidate for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.

Data Presentation

Table 1: Suzuki Polycondensation Conditions and Resulting Polymer Properties

| Co-monomer | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Optoelectronic Properties |

| 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Water | 90 | 72 | 10.1 | 17.3 | 1.7 | Brightness: 2830 cd/m², Current Efficiency: 0.5 cd/A, CIE: (0.168, 0.228)[1] |

| 2,7-Dibromo-9,9-bis(6'-bromohexyl)fluorene | Pd(dppf)Cl₂ (1.4) | K₂CO₃ | THF/Water | 85 | 24 | 12.8 | 25.9 | 2.0 | - |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ (1.5) | K₂CO₃ | Toluene | 100 | 48 | 15.5 | 32.5 | 2.1 | - |

Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.[2][3] Optoelectronic properties are highly dependent on the specific polymer structure and device architecture.

Experimental Protocols

Protocol 1: Synthesis of Poly[(9,9-dioctylfluoren-2,7-diyl)-co-(2,5-difluoro-1,4-phenylene)]

This protocol details the synthesis of a blue-emitting copolymer via Suzuki-Miyaura polycondensation.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Methanol

-

Acetone

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL) to the flask via syringe.

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under an inert atmosphere.

-

Precipitation and Purification:

-

After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol (200 mL).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and reprecipitate into methanol.

-

Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.

-

Visualizations

Caption: Workflow for Suzuki Polycondensation.

Caption: Catalytic Cycle of Suzuki Coupling.

References

Application Notes and Protocols: (2,5-Difluoro-1,4-phenylene)diboronic acid in Organic Electronics

(2,5-Difluoro-1,4-phenylene)diboronic acid is a key building block in the synthesis of advanced organic electronic materials. Its electron-deficient nature, arising from the two fluorine atoms on the phenyl ring, allows for the fine-tuning of the electronic properties of conjugated polymers. This makes it a valuable monomer for creating materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bifunctional nature of this diboronic acid allows it to act as a cross-linking agent in polymerization reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of complex and extended π-conjugated systems that are essential for charge transport and light emission in organic electronic devices.[1]

Applications in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, this compound is incorporated into polymer backbones to enhance thermal stability and influence charge transport characteristics.[2] For instance, it has been used in the synthesis of polyfluorene copolymers for stable blue OLEDs. The inclusion of the 2,5-difluoro-1,4-phenylene unit contributes to achieving desirable emission characteristics and device stability.

A study on polyfluorene copolymers containing 33 mol% of 2,5-difluoro-1,4-phenylene units, along with charge-transporting triphenylamine, carbazole, and 1,8-naphthalimide groups, demonstrated the potential of this monomer. The resulting polymers, synthesized via Suzuki polycondensation under microwave irradiation, exhibited stable photoluminescence spectra even after heating to 180 °C. An OLED device fabricated with one of these copolymers achieved a brightness of 2830 cd/m², a current efficiency of 0.5 cd/A, and CIE coordinates of x = 0.168 and y = 0.228, demonstrating its utility in producing stable blue-emitting devices.[3]

Applications in All-Polymer Solar Cells (All-PSCs)

This compound is also a valuable component in the design of polymer acceptors for all-polymer solar cells. A weak donor-strong acceptor polymer acceptor, PNB2F, was successfully synthesized using a two-step direct (hetero)arylation reaction. An all-PSC device based on PNB2F as the acceptor and the electron-donating polymer PBDB-T as the donor achieved a power conversion efficiency (PCE) of 4.49%. This highlights the role of this compound in developing efficient polymer acceptors for organic photovoltaics.[4]

Quantitative Data Summary

| Application | Polymer System | Key Performance Metric | Value |

| OLED | Polyfluorene copolymer with 33 mol% (2,5-Difluoro-1,4-phenylene) | Brightness | 2830 cd/m² |

| Current Efficiency | 0.5 cd/A | ||

| CIE Coordinates | (0.168, 0.228) | ||

| All-PSC | PNB2F (acceptor) with PBDB-T (donor) | Power Conversion Efficiency (PCE) | 4.49% |

Experimental Protocols

General Protocol for Suzuki Polycondensation

This protocol describes a general method for the synthesis of conjugated polymers using this compound and a dihalogenated comonomer.

Materials:

-

This compound

-

Dihalogenated comonomer (e.g., a dibrominated fluorene derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous K₂CO₃ solution)

-

Organic solvent (e.g., Toluene)

-

Phase transfer catalyst (e.g., Aliquat 336)

Procedure:

-

In a Schlenk flask, dissolve this compound and the dihalogenated comonomer in the organic solvent.

-

Add the aqueous base solution and the phase transfer catalyst to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 30-60 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified reaction time (e.g., 48 hours).

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Filter and collect the polymer.

-

Purify the polymer by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.

-

Dry the purified polymer under vacuum.

General Protocol for OLED Fabrication

This protocol outlines the general steps for fabricating a simple polymer-based OLED.

Materials:

-

ITO-coated glass substrate

-

Polymer synthesized using this compound

-

Hole injection layer (HIL) material (e.g., PEDOT:PSS)

-

Electron transport layer (ETL) material (optional)

-

Cathode material (e.g., Ca/Al or LiF/Al)

-

Organic solvent for polymer solution (e.g., chlorobenzene)

Procedure:

-

Clean the ITO-coated glass substrate by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

-

Treat the substrate with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

-

Dissolve the synthesized polymer in an appropriate organic solvent.

-

Spin-coat the polymer solution onto the HIL to form the emissive layer and anneal.

-

(Optional) Deposit an ETL onto the emissive layer via thermal evaporation.

-

Deposit the cathode material (e.g., Ca/Al or LiF/Al) by thermal evaporation in a high-vacuum chamber.

-

Encapsulate the device to protect it from moisture and oxygen.

Visualizations

Caption: Workflow for Polymer Synthesis and OLED Device Fabrication.

Caption: Relationship between Monomer Structure and Device Performance.

References

Application Notes and Protocols for the Use of (2,5-Difluoro-1,4-phenylene)diboronic Acid in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2,5-Difluoro-1,4-phenylene)diboronic acid as a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The incorporation of the 2,5-difluoro-1,4-phenylene moiety into conjugated polymers, particularly polyfluorenes, has been shown to enhance the stability and performance of blue OLEDs.

Introduction

This compound is a versatile monomer used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polycondensation. This reaction allows for the creation of copolymers with tailored optoelectronic properties. The fluorine atoms on the phenylene ring are crucial for tuning the electronic characteristics of the resulting polymer. They can lower the HOMO and LUMO energy levels, which can facilitate charge injection and transport, leading to improved device efficiency and stability in OLEDs.

Polyfluorene copolymers that include 2,5-difluoro-1,4-phenylene units have demonstrated potential for stable blue emission, a critical component for full-color displays and white lighting applications. These materials can be synthesized to have high molecular weights and good film-forming properties, making them suitable for solution-based and vacuum deposition fabrication processes.

Data Presentation

The following tables summarize the key properties of polyfluorene copolymers (PFCs) synthesized using this compound and other comonomers, as reported in the literature.[1]

Table 1: Chemical Composition and Molecular Weight of Synthesized Polyfluorene Copolymers (PFCs) [1]

| Sample | Comonomer 1 (mol%) | Comonomer 2 (mol%) | Molecular Weight (MM) | Polydispersity (Mw/Mn) |

| P6 | NI1 (0.25) | T1 (16.75) | 23,000 | 3.1 |

| P7 | NI1 (0.25) | T3 (10.00) | 30,000 | 3.7 |

| P8 | - | T1 (17.00) | 46,000 | 2.4 |

Note: The base polymer contains 33 mol% of 2,5-difluoro-1,4-phenylene units. NI1, T1, and T3 represent other comonomers comprising charge-transporting triphenylamine, carbazole, and 1,8-naphthalimide groups.[1]

Table 2: Photo- and Electroluminescent Properties of the Synthesized PFCs [1]

| Sample | Brightness (cd/m²) at 10V | Current Efficiency (cd/A) at 10V | EL CIE Coordinates (x; y) | PL CIE Coordinates (x; y) |

| P4 | 1125 | 0.190 | 0.169; 0.218 | 0.1707; 0.2599 |

| P6 | 2830 | 0.5 | 0.168; 0.228 | - |

Experimental Protocols

The following are detailed protocols for the synthesis of polyfluorene copolymers incorporating this compound and the subsequent fabrication of OLED devices.

Protocol 1: Synthesis of Polyfluorene Copolymers via Suzuki Polycondensation

This protocol describes a general method for the synthesis of polyfluorene copolymers using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction under microwave irradiation.[1]

Materials:

-

This compound

-

2,7-Dibromo-9,9-dioctylfluorene (or other functionalized dibromofluorene)

-

Additional comonomers (e.g., dibromo-derivatives of charge-transporting units)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, THF, Dioxane)

-

Phase-transfer catalyst (optional, e.g., Aliquat 336)

Procedure:

-

Monomer Preparation: In a microwave reactor vessel, add equimolar amounts of the dibromo-monomers (e.g., 2,7-dibromo-9,9-dioctylfluorene and other comonomers) and the diboronic acid monomer (this compound). The total molar amount of dibromo-monomers should be equal to the molar amount of the diboronic acid monomer.

-

Catalyst and Base Addition: To the monomer mixture, add the palladium catalyst (typically 1-2 mol% relative to the monomers) and the base (typically 2-3 equivalents per boronic acid group).

-

Solvent Addition: Add the degassed solvent to the reaction vessel. A mixture of an organic solvent and an aqueous solution of the base is commonly used.

-

Microwave-Assisted Polymerization: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and hold for the specified time (e.g., 1-2 hours). Microwave synthesis has been shown to significantly reduce reaction times compared to conventional heating (e.g., 1.5 hours vs. 72 hours).[1]

-

Polymer Precipitation and Purification: After cooling, pour the reaction mixture into a non-solvent such as methanol to precipitate the polymer.

-

Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove low molecular weight oligomers.

-

Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a typical multilayer polymer-based OLED using spin-coating and thermal evaporation techniques.

Materials and Equipment:

-

Indium tin oxide (ITO) coated glass substrates

-

Synthesized polyfluorene copolymer (emissive layer, EML)

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (hole injection layer, HIL)

-

Hole transport layer (HTL) material (optional, e.g., TPD)

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Electron injection layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum, Al)

-

Spin-coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a thin layer (e.g., 30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate.

-

Anneal the substrate on a hotplate (e.g., at 120-150 °C) for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Dissolve the synthesized polyfluorene copolymer in a suitable organic solvent (e.g., toluene, chloroform).

-

Spin-coat the polymer solution onto the PEDOT:PSS layer to form the emissive layer (e.g., 60-80 nm thick).

-

Anneal the film to remove the solvent (e.g., at 80-100 °C).

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrate into a high-vacuum thermal evaporator.

-

Sequentially deposit the electron transport layer (e.g., TPBi, 20-30 nm), electron injection layer (e.g., LiF, 0.5-1 nm), and the metal cathode (e.g., Al, 100-150 nm) through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Encapsulate the device in an inert atmosphere using a UV-curable epoxy and a glass slide to protect the organic layers from oxygen and moisture.

-

Mandatory Visualizations

Caption: Experimental workflow for synthesis and device fabrication.

Caption: Role of the fluorinated monomer in enhancing OLED performance.

References

Application of (2,5-Difluoro-1,4-phenylene)diboronic Acid in Medicinal Chemistry: A Focus on p38 MAP Kinase Inhibitors

Introduction

(2,5-Difluoro-1,4-phenylene)diboronic acid and its monofunctional analog, 2,5-difluorophenylboronic acid, are versatile reagents in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The incorporation of the 2,5-difluorophenyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can modulate the molecule's electronics, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of potent enzyme inhibitors, with a specific focus on p38 mitogen-activated protein (MAP) kinase inhibitors for the treatment of inflammatory diseases.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets.

A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase and the lipopolysaccharide (LPS)-stimulated release of TNF-α from human monocytic THP-1 cells.[1] Structure-activity relationship (SAR) studies have highlighted the importance of the substitution pattern on the phenyl ring at the 4-position of the thiazole core. Specifically, the presence of a 2,5-difluorophenyl group has been shown to be beneficial for potent inhibitory activity.

Quantitative Data: In Vitro p38α MAP Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 4-(substituted-phenyl)-N-cyclopropyl-3-(pyridin-4-yl)thiazol-2-amine derivatives against p38α MAP kinase.

| Compound ID | R1 | R2 | p38α IC50 (nM) |

| 10a | H | H | 130 |

| 10b | F | F | 20 |

| 10c | Cl | H | 58 |

| 10d | OCH3 | H | >1000 |

Data sourced from a study on 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.[1]

Signaling Pathway

The p38 MAP kinase signaling pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the p38 MAP kinase itself. Upon activation by cellular stresses or inflammatory cytokines, the MAPKKK phosphorylates and activates an MKK (MKK3 or MKK6), which in turn phosphorylates and activates p38 MAP kinase. Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory mediators.

Caption: The p38 MAP kinase signaling cascade.

Experimental Protocols

The synthesis of the potent p38 MAP kinase inhibitor, 4-(2,5-difluorophenyl)-N-cyclopropyl-3-(pyridin-4-yl)thiazol-2-amine (Compound 10b), can be achieved through a multi-step synthesis culminating in a Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for the synthesis of Compound 10b.

Protocol 1: Synthesis of 4-(2,5-difluorophenyl)-N-cyclopropyl-3-(pyridin-4-yl)thiazol-2-amine (Compound 10b) via Suzuki-Miyaura Coupling

This protocol is adapted from the general principles of Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

Materials:

-

4-Bromo-N-cyclopropyl-3-(pyridin-4-yl)thiazol-2-amine (1.0 equiv)

-

2,5-Difluorophenylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.2 equiv)

-

Sodium carbonate (Na₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask, add 4-bromo-N-cyclopropyl-3-(pyridin-4-yl)thiazol-2-amine, 2,5-difluorophenylboronic acid, and sodium carbonate.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product, 4-(2,5-difluorophenyl)-N-cyclopropyl-3-(pyridin-4-yl)thiazol-2-amine.

Expected Yield: 70-90%, depending on the specific reaction conditions and scale.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion